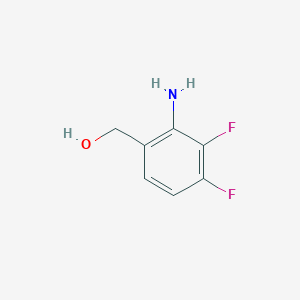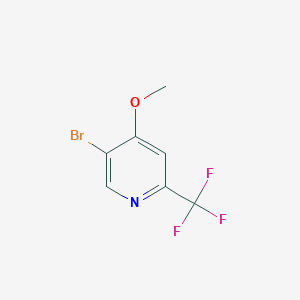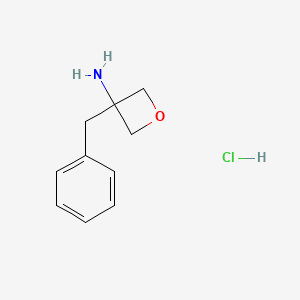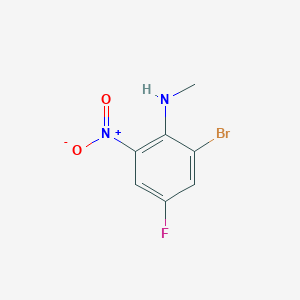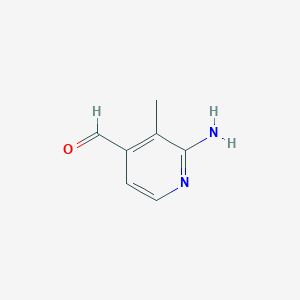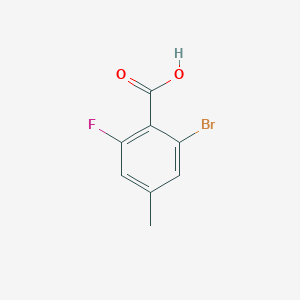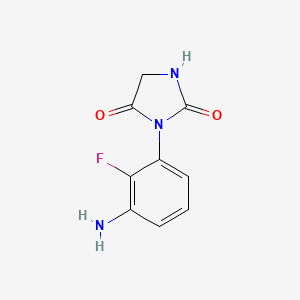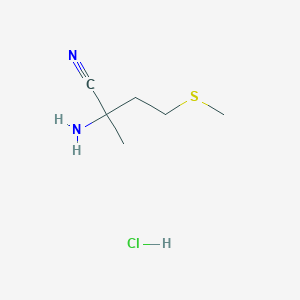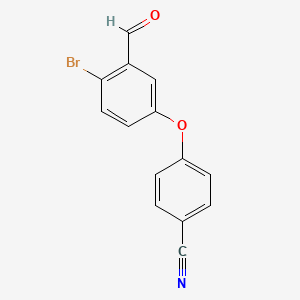![molecular formula C16H13ClN2O B1381923 2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one CAS No. 1557753-78-2](/img/structure/B1381923.png)
2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one
Overview
Description
The compound is a complex organic molecule that likely contains an isoquinoline backbone, which is a common structure in many biologically active molecules . It also contains an amino group and a chlorophenyl group, which could potentially contribute to its reactivity or biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For instance, the amino group might be involved in acid-base reactions, while the chlorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
Dopamine D-1 Antagonist Activity
One of the early studies on structurally related compounds explored the dopamine D-1 antagonist activity of isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, finding that certain isomers exhibited similar potencies. The introduction of an N-methyl group to these compounds was noted to enhance potency approximately twofold, indicating a potential direction for therapeutic applications in neuropsychiatric disorders where dopamine dysregulation is implicated (Riggs et al., 1987).
Antineoplastic Activity
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) represents a second-generation antineoplastic agent within the alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazone series. The compound demonstrated potent inhibitory activity against ribonucleoside diphosphate reductase, translating to antineoplastic activity against various murine neoplasms. This suggests potential applications in cancer therapy, particularly due to its resistance to metabolic inactivation (Agrawal et al., 1977).
Anticonvulsant Activity
A compound related to the chemical structure , QS11, showed promise as an anticonvulsant agent. It was designed computationally and showed good docking with iGluRs (Kainate) glutamate receptor. QS11 exhibited protection in various seizure models and demonstrated a high safety profile, suggesting its potential as a lead for developing new antiepileptic drugs (Yadav & Tripathi, 2019).
Antimalarial Activity
Research has also been conducted on the synthesis and quantitative structure-activity relationships of compounds structurally related to the query compound, which demonstrated antimalarial activity. This suggests potential applications in the treatment or prevention of malaria, emphasizing the relevance of structural modifications on pharmacological activity (Werbel et al., 1986).
Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of ligands structurally similar to the query compound, finding that pretreatment with these ligands inhibited oedema formation in mice. This implies potential therapeutic applications in conditions characterized by inflammation (Torres et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2-[(3-amino-4-chlorophenyl)methyl]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-6-5-11(9-15(14)18)10-19-8-7-12-3-1-2-4-13(12)16(19)20/h1-9H,10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAPGDPRVHAHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC3=CC(=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Propoxymethyl)cyclohexyl]acetic acid](/img/structure/B1381840.png)
![2-[4-(3-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B1381842.png)
![Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B1381843.png)
![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)
![1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1381846.png)
